Thiomorpholine 1-oxide

CAS No.: 39213-13-3; 76176-87-9

Cat. No.: VC6639847

Molecular Formula: C4H9NOS

Molecular Weight: 119.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39213-13-3; 76176-87-9 |

|---|---|

| Molecular Formula | C4H9NOS |

| Molecular Weight | 119.18 |

| IUPAC Name | 1,4-thiazinane 1-oxide |

| Standard InChI | InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2 |

| Standard InChI Key | YHIIJNLSGULWAA-UHFFFAOYSA-N |

| SMILES | C1CS(=O)CCN1 |

Introduction

Chemical Identity and Structural Properties

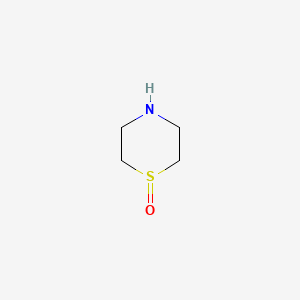

Thiomorpholine 1-oxide, systematically named 1λ⁴-thiomorpholin-1-one, belongs to the class of thiomorpholines—sulfur analogs of morpholine. Its molecular formula is C₄H₉NOS, with a molecular weight of 119.19 g/mol . The compound features a six-membered ring containing one sulfur atom at position 1 and one oxygen atom, creating a polarized S–O bond that influences its reactivity (Figure 1) .

Molecular and Spectral Characteristics

Key spectral data include:

The compound’s planar structure and electron-deficient sulfur center make it susceptible to further oxidation, forming thiomorpholine S,S-dioxide under strong oxidizing conditions .

Synthetic Methodologies

Continuous Flow Photochemical Synthesis

A breakthrough in thiomorpholine production involves a two-step telescoped continuous flow process :

-

Photochemical Thiol–Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV light (λ = 365 nm) in the presence of 0.1–0.5 mol% 9-fluorenone photocatalyst. This step achieves quantitative yield of the half-mustard intermediate at 4 M concentration.

-

Base-Mediated Cyclization: The intermediate undergoes cyclization with DIPEA (2 equiv) at 100°C for 5 min, yielding thiomorpholine with 84% isolated purity after distillation .

Table 1: Optimized Synthesis Parameters

| Parameter | Value |

|---|---|

| Photocatalyst Loading | 0.1–0.5 mol% 9-fluorenone |

| Residence Time (Step 1) | 40 min |

| Temperature (Step 2) | 100°C |

| Isolated Yield | 54% (12.74 g scale) |

This method’s scalability was demonstrated over a 7-hour runtime, achieving a throughput of 1.8 g/h .

Biomedical Applications

Fluorescence Detection of Hypochlorous Acid

Thiomorpholine 1-oxide serves as the recognition moiety in NBD-S-TM, a nitrobenzothiadiazole-based probe for HOCl detection :

-

Mechanism: HOCl oxidizes the thiomorpholine sulfur to sulfoxide, disrupting photoinduced electron transfer (PET) and restoring fluorescence.

-

Performance Metrics:

Table 2: NBD-S-TM Probe Characteristics

| Property | Value |

|---|---|

| λₑₓ/λₑₘ | 465/550 nm |

| Linear Range | 0–100 μM HOCl |

| Stability in Serum | >24 h (37°C) |

This probe enables real-time imaging of HOCl in macrophages and zebrafish models, highlighting its utility in studying inflammatory pathologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume